molecular formula C22H14O4 B1223333 1,1'-Binaphthalene-2,2'-dicarboxylic acid CAS No. 99827-46-0

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Cat. No. B1223333
CAS RN: 99827-46-0
M. Wt: 342.3 g/mol
InChI Key: YDZNRNHKJQTGCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1'-Binaphthalene-2,2'-dicarboxylic acid and its derivatives involves several innovative methods. For example, the methoxycarbonylation of ditriflate of 1,1'-binaphthalene-2,2'-diol catalyzed by Pd(OAc)2-dppp-N,N-diisopropylethylamine in the presence of methanol under CO atmosphere yields optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate with 83% efficiency (Ohta et al., 1993). Another practical synthesis approach involves a three-step reaction from optically active 1,1'-binaphthalene-2,2'-diol, demonstrating an overall yield up to 62% and excellent enantiomeric excess (ee up to 99%), suitable for industrial processes (Gui, 2012).

Molecular Structure Analysis

The molecular structure of 1,1'-Binaphthalene-2,2'-dicarboxylic acid is defined by its rigid, chiral binaphthyl core. Studies involving the resolution of this compound through complexation with cinchonidine and brucine, and subsequent determination of absolute configurations via X-ray crystallographic analyses, highlight its complex chiral nature (Tanaka et al., 2009).

Chemical Reactions and Properties

1,1'-Binaphthalene-2,2'-dicarboxylic acid participates in various chemical reactions due to its reactive carboxylic acid groups and the rigid framework of the binaphthalene core. It has been used in the synthesis of complex organic compounds, including those involving nucleophilic aromatic substitution with 1-naphthyl Grignard reagents, offering a practical and convenient route to asymmetric synthesis of 1,1'-binaphthyl-2-carboxylates with high yields and excellent optical yields (Hattori et al., 1993).

Physical Properties Analysis

The physical properties of 1,1'-Binaphthalene-2,2'-dicarboxylic acid, such as its melting point, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. Its ability to form crystalline inclusion compounds with various solvents, as revealed by X-ray crystal structures, underscores its significance in host-guest chemistry and the design of supramolecular assemblies (Czugler & Weber, 1991).

Chemical Properties Analysis

The chemical properties of 1,1'-Binaphthalene-2,2'-dicarboxylic acid, including its reactivity towards different chemical reagents, its behavior in various chemical environments, and its role as a precursor in the synthesis of complex organic molecules, are of great interest. Its versatility is demonstrated in its application in the creation of Mn(II)-Binaphthalenyl Dicarboxylate Complexes, showcasing its utility in constructing frameworks with potential applications in catalysis, materials science, and molecular recognition (Gao et al., 2010).

Scientific research applications

Synthesis and Improvement of Production Processes

1,1'-Binaphthalene-2,2'-dicarboxylic acid has been the focus of research for its synthesis and production improvement. Lu Gui (2012) outlined a facile synthesis method for chiral 1,1'-binaphthalene-2,2'-dicarboxylic acid, highlighting its potential for industrial-scale production due to its simple and efficient process (Lu Gui, 2012).

Chiral Resolution Techniques

The compound's chiral resolution has been a significant area of research. For instance, Tanaka et al. (2009) efficiently resolved 2,2'-dihydroxy-1,1'-binaphthalene-4,4'- and 6,6'-dicarboxylic acid through complexation, contributing to the understanding of its absolute configurations (Tanaka et al., 2009).

Applications in Enantioselective Synthesis

The use of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives in enantioselective synthesis is well-documented. Holakovský et al. (2000) developed methods for resolving 2,2'-dihydroxy-[1,1'-binaphthalene]-3-carboxylic acid, leading to the synthesis of enantiomerically pure tridentate ligands used as chiral modifiers (Holakovský et al., 2000).

Catalysis and Asymmetric Reactions

The compound's derivatives have been explored for catalytic applications. For example, Beletskaya et al. (2011) described how (±)-1,1'-binaphthalene-2,2'-diol derivatives, immobilized on polyethylene glycol, efficiently catalyze the Pudovik reaction and can be reused without loss of catalytic activity (Beletskaya et al., 2011).

Solid State Investigations

Research into the solid state of BINOL (1,1'-binaphthalene-2,2'-diol) and its derivatives has revealed significant information about their crystal structures and thermal behavior, which is crucial for applications in modern chemistry, especially in asymmetric catalysis (Maria et al., 2017).

Stereoselective Synthesis

Studies like those by Brath et al. (2004) have developed methods for enantiopure synthesis of 2,2'-diaryl-1,1'-binaphthalenes, crucial for applications requiring high stereoselectivity (Brath et al., 2004).

Chiral Analysis and Absolute Configuration Assignment

Mishra and Suryaprakash (2017) demonstrated the utility of enantiopure BINOL as a chiral solvating agent for chiral analysis and the assignment of absolute configuration of hydroxy acids (Mishra and Suryaprakash, 2017).

Dendrimer Synthesis

Research by Lelleck and Stibor (1997) involved the preparation of axially chiral synthons based on 2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid for chiral dendrimer construction, exploring its potential in this advanced field of chemistry (Lelleck and Stibor, 1997).

properties

IUPAC Name

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNRNHKJQTGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
Y Tamai, Y Matsuzaka, S Ôi, S Miyano - Bulletin of the Chemical …, 1991 - journal.csj.jp
Optically active polyamides 4a–4c were synthesized from the polycondensation of axially dissymmetric 1,1′-binaphthalene-2,2′-dicarbonyl dichloride (2) with 1,4-benzenediamine, 1,…
Number of citations: 20 www.journal.csj.jp
Y Kato, Y Kitamoto, N Morohashi, Y Kuruma, S Oi… - Tetrahedron …, 2009 - Elsevier
In the recrystallization of a diastereomeric mixture of amides (RS a ,S)-1 formed from racemic 1,1′-binaphthalene-2,2′-dicarboxylic acid and (S)-1-phenylethylamine, either of the …
Number of citations: 14 www.sciencedirect.com
Y Kitamoto, K Suzuki, N Morohashi… - The Journal of …, 2013 - ACS Publications
Dielectrically controlled resolution (DCR) has been achieved during the crystallization of (S)-1-phenylethylamides of racemic 1,1′-binaphthalene-2,2′-dicarboxylic acid (RS a ,S)-1. …
Number of citations: 17 pubs.acs.org
S Ôi, M Shijo, S Miyano - Chemistry Letters, 1990 - journal.csj.jp
A chiral stationaly phase (CSP) comprised of axially chiral 1,1′-bianthracene-2,2′-dicarboxylic acid chemically bonded to aminopropylsilanized silica gel was prepared for HPLC …
Number of citations: 10 www.journal.csj.jp
S Oi, H Ono, H Tanaka, M Shijo, S Miyano - Journal of Chromatography A, 1994 - Elsevier
Enantiomerically pure (aR)-1,1′-bianthracene-2,2′-dicarboxylic acid is prepared and bonded to a 3-aminopropylsilanized silica via an amide linkage to afford a novel chiral stationary …
Number of citations: 14 www.sciencedirect.com
P Kasak, M Putala - Collection of Czechoslovak Chemical …, 2000 - cccc.uochb.cas.cz
The performed study on the cyanation of [1,1'-binaphthalene]-2,2'-diiodide and [1,1'-binaph- thalene]-2,2'-diyl ditriflate showed reactions with zinc cyanide catalyzed by palladium …
Number of citations: 9 cccc.uochb.cas.cz
SA Moteki, S Shirakawa… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[(1R)‐3,3′‐Bis(2,4,6‐trimethylphenyl)‐[1,1′‐binaphthalene]‐2,2′‐dicarboxylic acid, (R)‐1a] [ 950889‐65‐3 ] C 40 H 34 O 4 (MW 578.70) InChI = 1S/C40H34O4/c1‐21‐15‐23(3)33(24(4)16‐21)31‐19‐27‐11‐7‐9‐13‐29(27)35(37(31)39(41)42)36‐30‐14‐10‐8‐12‐28(30)20‐32(38(36)40(43)44)34‐25(5)17‐22(2)18‐26(34)6/h7‐20H,1‐6H3,(H,41,42)(H,43,44) …
Number of citations: 0 onlinelibrary.wiley.com
JP Mazaleyrat, M Wakselman - The Journal of Organic Chemistry, 1996 - ACS Publications
Treatment of 2,2‘-bis(bromomethyl)-1,1‘-binaphthyl [(R,S)-2] with 1,1‘-binaphthalene-2,2‘-diol (+)-(R)-1 and cesium or potassium carbonate in refluxing acetone, gave the …
Number of citations: 29 pubs.acs.org
H Konishi, F Hoshino, K Manabe - Chemical and Pharmaceutical …, 2016 - jstage.jst.go.jp
We have developed a safe and practical synthetic method for preparing axially chiral diphenyl dicarboxylates using Pd-catalyzed external-CO-free carbonylation with phenyl formate as …
Number of citations: 9 www.jstage.jst.go.jp
T Shimada, A Kina, T Hayashi - The Journal of Organic Chemistry, 2003 - ACS Publications
New axially chiral 2,2‘-bipyridine N,N‘-dioxides 1 were obtained in an enantiomerically pure form by way of cyclic diesters 6 or 7 which were formed by the esterification of diols 2 with (R…
Number of citations: 133 pubs.acs.org

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